An In-Depth Technical Guide to 6-N-Biotinylaminohexanol for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 6-N-Biotinylaminohexanol for Researchers and Drug Development Professionals
An Introduction to a Versatile Biotinylating Reagent
6-N-Biotinylaminohexanol is a valuable chemical tool in the fields of biochemistry, molecular biology, and drug development. It is a derivative of biotin (B1667282) (Vitamin H) featuring a six-carbon aliphatic spacer arm terminating in a primary alcohol. This unique structure allows for the covalent attachment of the high-affinity biotin tag to a wide variety of molecules and surfaces, facilitating their detection, purification, and study. The hexanol linker arm minimizes steric hindrance, ensuring that the biotin moiety remains accessible for strong and specific binding to avidin (B1170675) and streptavidin proteins. This guide provides a comprehensive overview of the properties, synthesis, and key applications of 6-N-Biotinylaminohexanol, complete with detailed experimental protocols and data presented for the scientific professional.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 6-N-Biotinylaminohexanol is essential for its effective use in experimental design. The following tables summarize key quantitative data for this reagent.
Table 1: Physicochemical Properties of 6-N-Biotinylaminohexanol
| Property | Value |
| Chemical Formula | C₁₆H₂₉N₃O₃S |
| Molecular Weight | 343.49 g/mol |
| CAS Number | 106451-92-7 |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Table 2: Solubility Profile of Biotin (as a proxy for 6-N-Biotinylaminohexanol)
| Solvent | Solubility |
| Water | Low |
| Ethanol | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Table 3: Stability of the Biotin Moiety
| Condition | Stability |
| pH | Stable in neutral and acidic conditions; less stable at pH > 9 |
| Temperature | Stable up to 100°C in aqueous solution |
Spectroscopic Data Interpretation:
While a dedicated, high-resolution spectrum for 6-N-Biotinylaminohexanol is not publicly available in spectral databases, the expected spectral features can be predicted based on its chemical structure.
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¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the biotin ring protons, the amide protons, and the methylene (B1212753) protons of the hexyl spacer and the biotin side chain. The terminal hydroxymethylene protons (-CH₂OH) would appear as a distinct triplet.
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¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbon of the amide, the carbons of the biotin ring, and the six distinct carbons of the hexyl spacer.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the hexyl chain.
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FTIR: The infrared spectrum would display characteristic absorption bands for the N-H stretch of the amides, the C=O stretch of the amide and urea (B33335) moieties, the O-H stretch of the terminal alcohol, and the C-H stretches of the aliphatic chains.
Synthesis of 6-N-Biotinylaminohexanol
The synthesis of 6-N-Biotinylaminohexanol is typically achieved through the reaction of an activated biotin derivative with 6-aminohexanol. A common method involves the use of biotin p-nitrophenyl ester.
Experimental Protocol: Synthesis of 6-N-Biotinylaminohexanol
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Dissolution: Dissolve biotin p-nitrophenyl ester in anhydrous N,N-dimethylformamide (DMF).
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Addition of Amine: To the stirred solution, add a solution of 6-aminohexanol in DMF dropwise at room temperature.
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Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent such as ethyl acetate.
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Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 6-N-Biotinylaminohexanol.
Key Applications and Experimental Protocols
The terminal hydroxyl group of 6-N-Biotinylaminohexanol is the key to its versatility, allowing for its conjugation to a variety of molecules and surfaces.
Biotinylation of Carboxylic Acid-Containing Molecules and Surfaces
The hydroxyl group can be reacted with carboxylic acids to form an ester linkage. This is particularly useful for labeling proteins (via acidic amino acid residues), carboxylated nanoparticles, or carboxyl-functionalized surfaces.
Experimental Protocol: Coupling to Carboxylated Beads
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Bead Activation: Resuspend carboxylated magnetic beads in an activation buffer (e.g., 0.1 M MES, pH 6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the bead suspension and incubate for 15-30 minutes at room temperature with gentle mixing.
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Washing: Pellet the beads using a magnetic separator and discard the supernatant. Wash the beads twice with a wash buffer (e.g., PBS).
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Conjugation: Resuspend the activated beads in a coupling buffer (e.g., PBS, pH 7.4) containing 6-N-Biotinylaminohexanol. Incubate for 2 hours at room temperature with gentle mixing.
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Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to block any unreacted active esters. Incubate for 15 minutes.
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Final Washes: Pellet the beads and wash them three times with a wash buffer to remove any unbound 6-N-Biotinylaminohexanol. The biotinylated beads are now ready for use.
Affinity Chromatography and Pull-Down Assays
Biotinylated molecules, prepared using 6-N-Biotinylaminohexanol, are powerful tools for isolating and studying binding partners from complex biological samples.
Experimental Protocol: Pull-Down Assay with a Biotinylated Probe
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Probe Preparation: Synthesize or acquire a biotinylated probe (e.g., a protein or nucleic acid) that has been labeled using 6-N-Biotinylaminohexanol.
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Cell Lysate Preparation: Prepare a cell lysate containing the putative binding partners of your probe.
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Binding: Incubate the biotinylated probe with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein-probe complexes.
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Capture: Add streptavidin-coated magnetic beads to the mixture and incubate for another hour at 4°C to capture the biotinylated probe and its binding partners.
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Washing: Pellet the beads with a magnet and wash them three to five times with a wash buffer to remove non-specific binders.
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Elution: Elute the bound proteins from the beads using an elution buffer (e.g., a high-salt buffer, a low-pH buffer, or a buffer containing free biotin).
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Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or by mass spectrometry for the identification of unknown binding partners.
Enzyme-Linked Immunosorbent Assay (ELISA)
6-N-Biotinylaminohexanol can be used to prepare biotinylated antigens or antibodies for use in ELISA. The biotinylated molecule can be immobilized on a streptavidin-coated plate, providing a highly specific and stable assay surface.
Experimental Protocol: ELISA with a Biotinylated Antigen
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Plate Coating: Coat a 96-well microplate with streptavidin.
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Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
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Antigen Immobilization: Add the biotinylated antigen, prepared using 6-N-Biotinylaminohexanol, to the wells and incubate to allow binding to the streptavidin.
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Washing: Wash the plate to remove any unbound antigen.
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Sample Incubation: Add the sample containing the primary antibody of interest to the wells and incubate.
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Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Add a substrate for the enzyme and measure the resulting signal, which is proportional to the amount of primary antibody in the sample.
Conclusion
6-N-Biotinylaminohexanol is a highly effective and versatile reagent for the introduction of a biotin tag onto a wide range of molecules. Its spacer arm and terminal hydroxyl group provide the necessary flexibility and reactivity for a multitude of applications in research and drug development. The protocols and data provided in this guide serve as a valuable resource for scientists seeking to leverage the power of the biotin-streptavidin interaction in their experimental work.
